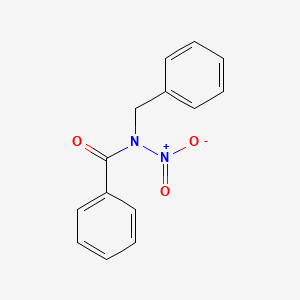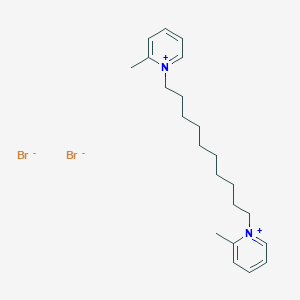
Pyridinium, 1,1'-(1,10-decanediyl)bis[2-methyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide is a quaternary ammonium compound with the molecular formula C22H34Br2N2. This compound is known for its ability to act as an antagonist to specific nicotinic acetylcholine receptors, particularly the α6β2 subtype
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide typically involves the reaction of 1,10-decanediyl dichloride with 2-methylpyridine in the presence of a base, followed by quaternization with bromine. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridinium rings can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield the corresponding hydroxide salt, while oxidation can lead to the formation of pyridine N-oxide derivatives .
Applications De Recherche Scientifique
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide has several scientific research applications:
Neuroscience: Used to study nicotinic receptor-mediated signaling and its effects on dopamine release.
Pharmacology: Investigated for its potential to decrease nicotine self-administration and nicotine-induced locomotor activity in animal models.
Chemistry: Employed as a reagent in various organic synthesis reactions.
Biology: Utilized in studies involving cell signaling and receptor interactions.
Mécanisme D'action
The compound acts as an antagonist to the α6β2 nicotinic acetylcholine receptors. By binding to these receptors, it inhibits nicotine-evoked and endogenous dopamine release from neuronal cells. This action is significant in understanding the pathways involved in addiction and developing potential therapeutic agents for nicotine dependence .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(1,10-Decanediyl)bis[3-methylpyridinium iodide]
- 1,1’-(1,10-Decanediyl)bis[4-methylpyridinium chloride]
Uniqueness
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide is unique due to its specific antagonistic action on the α6β2 nicotinic acetylcholine receptors. This specificity makes it a valuable tool in neuroscience research, particularly in studies related to addiction and dopamine signaling .
Propriétés
Numéro CAS |
127635-66-9 |
|---|---|
Formule moléculaire |
C22H34Br2N2 |
Poids moléculaire |
486.3 g/mol |
Nom IUPAC |
2-methyl-1-[10-(2-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H34N2.2BrH/c1-21-15-9-13-19-23(21)17-11-7-5-3-4-6-8-12-18-24-20-14-10-16-22(24)2;;/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
SRNHVNULPKZXQP-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=CC=[N+]1CCCCCCCCCC[N+]2=CC=CC=C2C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


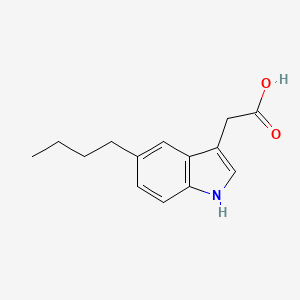
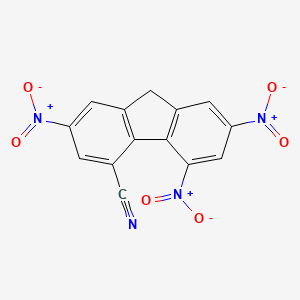
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
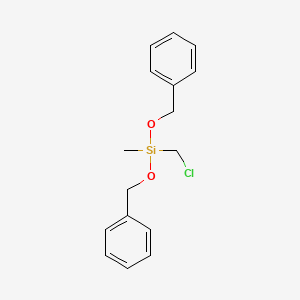
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
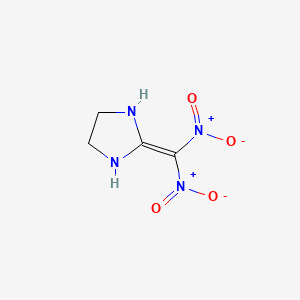
![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)
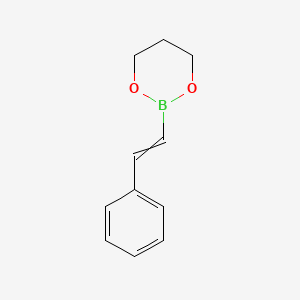
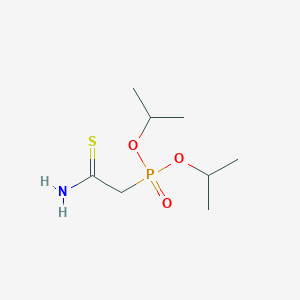
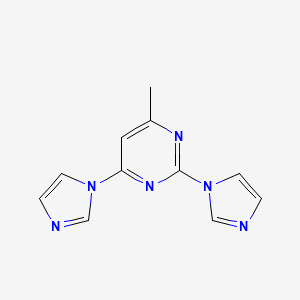
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
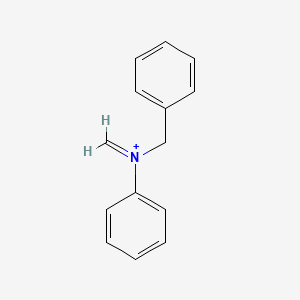
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
